Potassium trans-1-propenyltrifluoroborate
Overview
Description
Potassium trans-1-propenyltrifluoroborate is a chemical compound with the molecular formula C3H5BF3K . It is commonly used as a substrate in cross-coupling reactions .
Synthesis Analysis
This compound can be used in the synthesis of anethole dithiolethione-NH2 (ADT-NH2), which is used to prepare a drug-H2S delivery system . It is also used to prepare methyl (E)-2,2-dimethyl-5-(propen-1-yl)-4H-benzo[d][1,3]dioxine-7-carboxylate, a key intermediate for the synthesis of the alkaloid ampullosine .
Molecular Structure Analysis
The molecular structure of Potassium trans-1-propenyltrifluoroborate is represented by the SMILES string [K+].C\C=C\B-(F)F . The compound has a molecular weight of 147.98 g/mol .
Chemical Reactions Analysis
Potassium trans-1-propenyltrifluoroborate is used as a substrate in cross-coupling reactions with 2-(chloromethyl)-2,1-borazaronaphthalenes to yield allyl borazaronaphthalenes using a palladium catalyst .
Physical And Chemical Properties Analysis
Potassium trans-1-propenyltrifluoroborate appears as a solid with a melting point of 81-85°C . It is soluble in polar solvents like water, methanol, ethanol, and acetone.
Scientific Research Applications
Cross-Coupling Reactions
Potassium trans-1-propenyltrifluoroborate is used in stereospecific cross-coupling reactions, particularly in the Suzuki-Miyaura reaction. It allows the synthesis of protected secondary alcohols from aryl and heteroaryl chlorides with high yields and retention of stereochemistry. This method avoids the β-hydride elimination pathway, making it highly effective for organic synthesis (Molander & Wisniewski, 2012).
Synthesis and Characterization
Research includes the synthesis and spectroscopic characterization of various potassium polyfluoroalkenyltrifluoroborates. These compounds are characterized using NMR and IR spectra, which are crucial for understanding their structural and chemical properties (Frohn & Bardin, 2001).
Catalysis in Aqueous Media
Potassium trans-1-propenyltrifluoroborate is also used in palladacycle-catalyzed cross-coupling reactions in aqueous media. This method affords biphenyls under phosphine-free conditions and demonstrates the versatility of these compounds in organic synthesis (Alacid & Nájera, 2008).
Nickel-Catalyzed Cross-Coupling
This compound plays a significant role in nickel-catalyzed cross-coupling reactions. It's used for alkenylation of alkyl electrophiles, showing a high tolerance for various functional groups and maintaining stereochemistry (Molander & Argintaru, 2014).
Use in Combinatorial Chemistry
Potassium trans-1-propenyltrifluoroborate's stability as a crystalline solid enhances its application in combinatorial chemistry. Its stability facilitates its storage and handling, making it useful in various cross-coupling reactions (Molander, Katona, & Machrouhi, 2002).
Lewis Acid Promoted Reactions
It's employed in Lewis acid promoted Mannich type reactions, demonstrating its versatility in creating functionalized amines, which are valuable in synthesizing various organic compounds (Stas & Tehrani, 2007).
Spectroscopic Reference Data
Comprehensive spectroscopic reference data for potassium organotrifluoroborates, including potassium trans-1-propenyltrifluoroborate, are crucial for understanding their chemical behavior and application in various chemical processes (Oliveira et al., 2009).
properties
IUPAC Name |
potassium;trifluoro-[(E)-prop-1-enyl]boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BF3.K/c1-2-3-4(5,6)7;/h2-3H,1H3;/q-1;+1/b3-2+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDWVFWDURMTAV-SQQVDAMQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C=CC)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](/C=C/C)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium trans-1-propenyltrifluoroborate | |
CAS RN |
804565-39-7 | |
Record name | 804565-39-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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